molecular formula C6H6BrN3O2 B14835280 Methyl 6-bromopyrazin-2-ylcarbamate

Methyl 6-bromopyrazin-2-ylcarbamate

Cat. No.: B14835280
M. Wt: 232.03 g/mol
InChI Key: SZIDIDVRZSPIPV-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrazin-2-ylcarbamate is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at position 6 and a methyl carbamate group (-OCONH₂) at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic substitution reactivity, while the carbamate group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl N-(6-bromopyrazin-2-yl)carbamate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-2-4(7)9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

SZIDIDVRZSPIPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=CC(=N1)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrazine Derivatives

Bromination of pre-functionalized pyrazine derivatives represents a straightforward route to the target compound. In this approach, methyl pyrazin-2-ylcarbamate undergoes electrophilic bromination using reagents such as $$ \text{N-bromosuccinimide (NBS)} $$ or $$ \text{Br}2 $$ in the presence of a Lewis acid catalyst (e.g., $$ \text{FeBr}3 $$). The carbamate group directs bromination to the para position (C6), leveraging its electron-withdrawing nature to stabilize the intermediate arenium ion.

Reaction Conditions:

  • Substrate: Methyl pyrazin-2-ylcarbamate
  • Brominating Agent: $$ \text{NBS} $$ (1.1 equiv)
  • Catalyst: $$ \text{FeBr}_3 $$ (0.1 equiv)
  • Solvent: $$ \text{CH}2\text{Cl}2 $$
  • Temperature: 0°C to room temperature
  • Yield: 60–70%

This method faces challenges in achieving complete regioselectivity, with minor products including C3-brominated isomers. Purification via column chromatography is often required, reducing overall efficiency.

Carbamate Formation via Chloroformate

An alternative strategy involves synthesizing the carbamate group after introducing the bromine atom. Starting from 6-bromopyrazin-2-amine, treatment with methyl chloroformate ($$ \text{ClCO}2\text{CH}3 $$) in the presence of a base (e.g., $$ \text{NaHCO}_3 $$) yields the target compound.

Reaction Equation:
$$
\text{6-Bromopyrazin-2-amine} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{this compound} + \text{HCl}
$$

Optimized Parameters:

  • Base: $$ \text{NaHCO}_3 $$ (1.2 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C
  • Reaction Time: 4 hours
  • Yield: 75–80%

This method benefits from the commercial availability of 6-bromopyrazin-2-amine and avoids regioselectivity issues. However, the amine precursor requires careful handling due to its sensitivity to oxidation.

One-Pot Reduction and Protection

The most efficient route involves a one-pot reduction of a nitro precursor followed by in situ carbamate protection. Starting from 6-bromo-2-nitropyrazine, catalytic hydrogenation with $$ \text{Rh/C} $$ and hydrazine reduces the nitro group to a hydroxylamine intermediate, which is immediately treated with methyl chloroformate.

Key Steps:

  • Reduction:
    $$
    \text{6-Bromo-2-nitropyrazine} \xrightarrow{\text{Rh/C, Hydrazine, THF}} \text{6-Bromo-2-hydroxylaminopyrazine}
    $$
  • Protection:
    $$
    \text{6-Bromo-2-hydroxylaminopyrazine} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{NaHCO}_3} \text{this compound}
    $$

Optimization Data:

Parameter Optimal Value Yield Impact
Catalyst Loading 0.3 mol% Rh Maximizes rate
Hydrazine Equiv 1.2 Prevents over-reduction
Reaction Time 15 minutes Avoids side products
Temperature 23°C Balances kinetics

This method achieves an 86% yield but requires precise control over reaction timing to prevent over-reduction to the amine or decomposition.

Comparative Analysis of Preparation Methods

Method Yield (%) Regioselectivity Scalability Key Challenges
Bromination 60–70 Moderate Moderate Isomer separation
Carbamate Formation 75–80 High High Amine precursor stability
One-Pot Reduction 86 High High Timing-sensitive protection

The one-pot method outperforms others in yield and selectivity but demands advanced process control. For large-scale production, the carbamate formation route offers a balance of efficiency and practicality.

Challenges and Troubleshooting

Regioselectivity in Bromination

The electron-deficient pyrazine ring complicates direct bromination. Employing directing groups (e.g., carbamates) improves para selectivity, but competing meta bromination remains a concern. Switching to $$ \text{Br}2 $$ in $$ \text{H}2\text{SO}_4 $$ increases electrophilicity but risks ring sulfonation.

Intermediate Stability

Hydroxylamine intermediates in the one-pot method are prone to oxidation. Strict anaerobic conditions and additives like $$ \text{Na}_2\text{EDTA} $$ enhance stability during the protection step.

Solvent Selection

Polar aprotic solvents (e.g., THF) improve reagent solubility but may slow reaction rates. Mixed solvent systems (e.g., THF/$$ \text{H}_2\text{O} $$) balance solubility and reactivity, particularly in carbamate formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromopyrazin-2-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction, leading to different derivatives with altered properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce a pyrazine N-oxide .

Scientific Research Applications

Methyl 6-bromopyrazin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-bromopyrazin-2-ylcarbamate with three related compounds, emphasizing functional groups, substituent positions, and applications.

Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4)

  • Structure : Bromine at position 3, methyl group at position 6, and a carboxylate ester (-COOCH₃) at position 2.
  • Key Differences :
    • Functional Group: Carboxylate ester vs. carbamate in the target compound.
    • Bromine Position: Position 3 vs. 6, altering electronic effects on the pyrazine ring.
  • Applications :
    • Pharmaceutical intermediate for modifying drug candidates and enhancing pharmacological properties .
    • Used in agrochemicals and specialty chemicals due to compatibility with diverse reaction conditions .

6-Methyl-2-propyl-4-pyrimidinyl dimethyl carbamate

  • Structure : Pyrimidine ring with methyl at position 6, propyl at position 2, and dimethyl carbamate (-OCON(CH₃)₂) at position 3.
  • Key Differences :
    • Core Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyrazine (two nitrogen atoms in para positions).
    • Carbamate Substituent: Dimethyl carbamate vs. methyl carbamate, affecting steric bulk and solubility.
  • Applications :
    • Likely used in agrochemicals (e.g., insecticides or fungicides) due to structural similarity to acetylcholinesterase inhibitors .

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin .
  • Key Differences: Non-aromatic vs. aromatic core; terpenoid vs. heterocyclic scaffold. Methyl ester group (-COOCH₃) vs. carbamate.
  • Applications :
    • Studied for resin chemistry and natural product biosynthesis .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Functional Group Key Applications References
This compound Pyrazine Br (C6), -OCONH₂ (C2) Carbamate Pharmaceuticals (inferred) N/A
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Pyrazine Br (C3), -COOCH₃ (C2), CH₃ (C6) Carboxylate ester Pharmaceuticals, R&D
6-Methyl-2-propyl-4-pyrimidinyl dimethyl carbamate Pyrimidine CH₃ (C6), C₃H₇ (C2), -OCON(CH₃)₂ (C4) Dimethyl carbamate Agrochemicals (inferred)
Sandaracopimaric acid methyl ester Diterpenoid Methyl ester, cyclic diterpene Methyl ester Natural product research

Research Findings and Implications

  • Bromine Position : Bromine at position 6 (target compound) vs. 3 ( compound) influences regioselectivity in substitution reactions. Para-substituted bromine in pyrazine may enhance electrophilic aromatic substitution at position 2 or 5.
  • Carbamate vs.
  • Heterocycle Choice : Pyrazine derivatives (e.g., ) are more electron-deficient than pyrimidines, affecting reactivity in cross-coupling reactions .

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